3,20-Dioxopregn-4-en-17-beta-yl acetate

Description

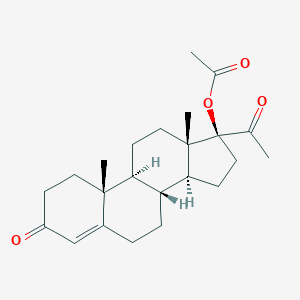

Structure

2D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHUYJIXSMGYOQ-KOORYGTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894096 | |

| Record name | Hydroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-23-8, 17308-02-0 | |

| Record name | Progesterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyprogesterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyprogesterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,20-dioxopregn-4-en-17-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROGESTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L124O66YSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 17-Hydroxypregn-4-ene-3,20-dione Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxypregn-4-ene-3,20-dione acetate, more commonly known as 17α-hydroxyprogesterone acetate (OHPA), is a synthetic progestin. As a derivative of the endogenous steroid hormone progesterone, its primary mechanism of action is centered on its agonistic activity at the progesterone receptor (PR). This document provides a comprehensive technical overview of the molecular mechanisms through which OHPA exerts its effects, including its binding characteristics to steroid hormone receptors, the subsequent signaling cascades it initiates, and the experimental methodologies used to elucidate these actions.

Introduction

17α-hydroxyprogesterone acetate (OHPA) is a synthetic pregnane steroid that has been utilized in various clinical and veterinary applications, including in some formulations of birth control pills.[1] Its biological effects are primarily mediated through its interaction with the progesterone receptor, mimicking the actions of the natural ligand, progesterone. Understanding the precise mechanism of action of OHPA is crucial for its therapeutic application and for the development of novel progestogenic agents. This guide will delve into the pharmacodynamics of OHPA, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways.

Receptor Binding and Affinity

The initial and most critical step in the mechanism of action of 17α-hydroxyprogesterone acetate is its binding to the progesterone receptor. The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities.

Progesterone Receptor Binding

OHPA acts as an agonist at both PR-A and PR-B isoforms.[1] Its binding affinity has been characterized in competitive binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the receptor.

Table 1: Progesterone Receptor Binding Affinity of 17α-Hydroxyprogesterone Acetate and Related Progestins

| Compound | Receptor Isoform | IC50 (nM) | Relative Binding Affinity (%) vs. Progesterone |

| 17α-Hydroxyprogesterone Acetate (OHPA) | PR-A | 16.8[1] | 38[2] |

| PR-B | 12.6[1] | 46[2] | |

| Progesterone | PR-A | - | 100[2] |

| PR-B | - | 100[2] | |

| 17α-Hydroxyprogesterone (17-OHP) | PR-A | - | 1[2] |

| PR-B | - | 1[2] | |

| 17α-Hydroxyprogesterone Caproate (OHPC) | PR-A | - | 26[2] |

| PR-B | - | 30[2] |

Data presented as IC50 values or relative binding affinity compared to progesterone (set at 100%).

Glucocorticoid Receptor Binding

Like many synthetic progestins, OHPA exhibits some cross-reactivity with the glucocorticoid receptor (GR). However, its affinity for the GR is significantly lower than that for the PR.

Table 2: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (%) vs. Dexamethasone |

| 17α-Hydroxyprogesterone Acetate (OHPA) | 3[2] |

| 17α-Hydroxyprogesterone Caproate (OHPC) | 4[2] |

| Progesterone | <1[2] |

Data presented as relative binding affinity compared to dexamethasone (set at 100%).

Signaling Pathways

Upon binding to the progesterone receptor, 17α-hydroxyprogesterone acetate initiates a cascade of intracellular events that ultimately lead to changes in gene expression and cellular function. The signaling pathways can be broadly categorized into classical genomic and rapid non-genomic pathways.

Classical Genomic Signaling Pathway

The canonical mechanism of action for OHPA involves the genomic signaling pathway of the progesterone receptor.

Caption: Classical genomic signaling pathway of 17α-hydroxyprogesterone acetate.

In this pathway, OHPA diffuses across the cell membrane and binds to the progesterone receptor located in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the receptor, leading to the dissociation of the HSPs. The activated receptor-ligand complex then dimerizes and translocates to the nucleus. Within the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, ultimately modulating the transcription of these genes into mRNA. The mRNA is then translated into proteins that bring about the physiological effects of OHPA.

Rapid Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, progestins can also elicit rapid cellular responses that are independent of gene transcription. These non-genomic actions are often initiated by a subpopulation of progesterone receptors located at the cell membrane or in the cytoplasm.

Caption: Rapid non-genomic signaling pathways of 17α-hydroxyprogesterone acetate.

These rapid actions involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway and the mobilization of intracellular calcium. OHPA binding to membrane-associated PRs can lead to the activation of G-proteins and subsequent modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. Furthermore, activation of tyrosine kinases like Src can initiate the MAPK cascade (Raf-MEK-ERK), leading to the phosphorylation and activation of various downstream proteins and transcription factors. These rapid signaling events can influence cellular processes such as cell proliferation and survival, and can also cross-talk with the genomic signaling pathway.

Experimental Protocols

The characterization of the mechanism of action of 17α-hydroxyprogesterone acetate relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of OHPA for the progesterone receptor.

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

-

Receptor Preparation: A source of progesterone receptors is prepared. This can be a cell lysate from a cell line that expresses high levels of PR (e.g., T47D breast cancer cells) or a purified receptor preparation.

-

Ligand Preparation: A radiolabeled progestin, such as [³H]-progesterone, is used as the tracer. A series of dilutions of the unlabeled competitor, 17α-hydroxyprogesterone acetate, are prepared.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of OHPA. The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor (OHPA). A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of OHPA that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This functional assay measures the ability of OHPA to activate the progesterone receptor and induce the transcription of a reporter gene.

Caption: Experimental workflow for a progesterone receptor reporter gene assay.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line is cultured. If the cell line does not endogenously express sufficient levels of the progesterone receptor, the cells are transiently transfected with a plasmid vector that drives the expression of PR-A or PR-B. The cells are also co-transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., firefly luciferase) under the control of a promoter containing one or more progesterone response elements (PREs).

-

Compound Treatment: After transfection, the cells are treated with varying concentrations of 17α-hydroxyprogesterone acetate. A vehicle control (e.g., DMSO) and a positive control (e.g., progesterone) are also included.

-

Incubation: The cells are incubated for a period of time (typically 24-48 hours) to allow for receptor activation, gene transcription, and accumulation of the reporter protein.

-

Cell Lysis and Reporter Assay: The cells are lysed to release the intracellular contents, including the reporter protein. A substrate for the reporter enzyme is then added. For a luciferase reporter, the substrate is luciferin, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The reporter activity (e.g., luminescence) is plotted against the concentration of OHPA. A dose-response curve is generated, and the EC50 value (the concentration of OHPA that produces 50% of the maximal response) is calculated to determine the potency of the compound.

Conclusion

The mechanism of action of 17α-hydroxyprogesterone acetate is primarily as an agonist of the progesterone receptor isoforms PR-A and PR-B. Its binding to these receptors initiates both classical genomic and rapid non-genomic signaling pathways, leading to the modulation of gene expression and cellular function. While it exhibits some affinity for the glucocorticoid receptor, this is significantly lower than its affinity for the progesterone receptor. The quantitative data on its binding and functional potency, along with the detailed experimental protocols provided, offer a comprehensive understanding of its molecular pharmacology for researchers and drug development professionals. This in-depth knowledge is essential for the rational use of OHPA and for the design of future progestogenic therapies.

References

Chemical and physical properties of 3,20-Dioxopregn-4-en-17-beta-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activity of 3,20-Dioxopregn-4-en-17-beta-yl acetate, a synthetic progestin. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and steroid hormone research. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and functions.

Chemical and Physical Properties

This compound, also known as 17α-hydroxyprogesterone acetate, is a synthetic pregnane steroid.[1] It is a derivative of progesterone and serves as a crucial intermediate in the synthesis of various steroid medications.[1] The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |

| Synonyms | 17-(Acetyloxy)-pregn-4-ene-3,20-dione; 17-Hydroxypregn-4-ene-3,20-dione acetate; Hydroxyprogesterone acetate (OHPA); 17α-Acetoxyprogesterone | [1] |

| CAS Number | 17308-02-0 | |

| Molecular Formula | C23H32O4 | [1] |

| Molecular Weight | 372.5 g/mol | |

| Appearance | Solid | |

| Melting Point | 240-244 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform and dichloromethane. |

Experimental Protocols

Synthesis of 17α-acetoxy-pregn-4-ene-3,20-dione

A documented method for the synthesis of 17α-acetoxy-pregn-4-ene-3,20-dione involves the reaction of 17α-ethynyl-17β-trifluoroacetoxy-androst-4-en-3-one with acetic acid in the presence of a mercury(II)-acetate catalyst.

Materials:

-

17α-ethynyl-17β-trifluoroacetoxy-androst-4-en-3-one

-

Acetic acid

-

Dimethyl formamide

-

Mercury(II)-acetate

-

Acetone

-

Hexane

-

Ice bath

-

Reaction vessel with stirring capability

-

Filtration apparatus

-

Drying oven

Procedure:

-

Under ice cooling, admix 12 ml of acetic acid with 5 ml of dimethyl formamide in a suitable reaction vessel.

-

To this mixture, add 1.00 g (2.4 mmoles) of 17α-ethynyl-17β-trifluoroacetoxy-androst-4-en-3-one and 0.24 g of mercury(II)-acetate.

-

Stir the reaction mixture at a temperature of 80°C for 10 hours.

-

After the reaction is complete, pour the mixture into water.

-

Filter the separated crystalline substance, wash it with water, and then dry it. This yields the crude product.

-

For further purification, crystallize the product from a mixture of acetone and hexane.

This process is reported to yield approximately 0.75 g (84.6%) of 17α-acetoxy-pregn-4-ene-3,20-dione.

Purification of Progesterone and Related Steroids

A general method for the purification of progesterone, which can be adapted for this compound, involves dissolution, washing, and crystallization.

Materials:

-

Crude progesterone product

-

Ethyl acetate

-

Methanol

-

Sodium hypochlorite solution

-

Potassium carbonate solution

-

Water

-

Rotary evaporator

-

Crystallization vessel

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve the crude progesterone product in ethyl acetate.

-

Add methanol and sodium hypochlorite solution to the ethyl acetate solution and stir uniformly. Allow the layers to separate.

-

To the ethyl acetate layer, add potassium carbonate solution, stir, and again allow the layers to separate.

-

Wash the ethyl acetate layer with water until it is neutral.

-

Concentrate the ethyl acetate layer using a rotary evaporator.

-

Cool the concentrated solution to induce crystallization.

-

Filter the crystals and dry them in an oven to obtain the high-purity product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The analysis of this compound can be performed using a reverse-phase HPLC method.

Instrumentation and Conditions:

-

Column: Newcrom R1 or a similar reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Detection: UV detector appropriate for the chromophore of the steroid.

This method is scalable and can be used for both analytical quantification and preparative separation for impurity isolation. It is also suitable for pharmacokinetic studies.

Biological Activity and Signaling Pathway

As a synthetic progestin, this compound exerts its biological effects primarily through its interaction with the progesterone receptor (PR). It has been reported to have a higher affinity for the progesterone receptor isoforms A and B (IC50 = 16.8 nM and 12.6 nM, respectively) than its precursor, 17α-hydroxyprogesterone.[1]

The binding of a progestin like this compound to the progesterone receptor initiates a cascade of intracellular events. The progesterone receptor is a ligand-activated transcription factor. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic signaling pathway is the primary mechanism through which progestins exert their physiological effects.

Caption: Progesterone Receptor Signaling Pathway.

Metabolism

Synthetic progestins like this compound undergo metabolism primarily in the liver. In vitro studies using liver microsomes have shown that 17α-acetoxyprogesterone is metabolized, although at a slower rate compared to progesterone itself. The introduction of the 17α-acetoxy group appears to confer some resistance to metabolic enzymes.[2] The primary metabolic pathways for progestins typically involve reduction and hydroxylation reactions, followed by conjugation to form more water-soluble compounds for excretion.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

References

The Progestin Compound 3,20-Dioxopregn-4-en-17-beta-yl acetate: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,20-Dioxopregn-4-en-17-beta-yl acetate, a synthetic progestin also known as 17α-hydroxyprogesterone acetate (OHPA). The document details its chemical properties, mechanism of action as a progesterone receptor agonist, and summarizes available quantitative data on its receptor binding affinity. Furthermore, this guide presents detailed experimental protocols for key assays relevant to its characterization as a progestin, including a competitive progesterone receptor binding assay. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its biological context and laboratory application. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and reproductive biology.

Introduction

This compound, more commonly referred to as 17α-hydroxyprogesterone acetate (OHPA), is a synthetic pregnane steroid derived from progesterone.[1] As a progestin, it mimics the activity of endogenous progesterone by binding to and activating progesterone receptors (PRs). This activity forms the basis of its application in various clinical contexts related to hormonal regulation. This document aims to provide a detailed technical resource on the core aspects of this compound for a scientific audience.

Chemical Properties and Synonyms

A clear understanding of the fundamental chemical characteristics of this compound is essential for its study and application.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₂O₄ | [1] |

| Molar Mass | 372.505 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | ~195 - 198 °C | [2] |

| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane | [2] |

| Stability | Stable under normal conditions; sensitive to light and air over time | [2] |

Synonyms:

-

17α-Hydroxyprogesterone acetate (OHPA)[1]

-

Hydroxyprogesterone acetate[1]

-

17α-Acetoxyprogesterone[1]

-

Acetoxyprogesterone[1]

-

17α-Hydroxypregn-4-ene-3,20-dione 17α-acetate[1]

-

17α-Acetoxypregn-4-ene-3,20-dione[1]

Mechanism of Action: A Progesterone Receptor Agonist

The primary mechanism of action for this compound is its function as an agonist of the progesterone receptors, PR-A and PR-B.[1] Upon binding, it modulates the expression of progesterone-responsive genes, eliciting a physiological response similar to that of natural progesterone.

Progestin Signaling Pathways

Progestin signaling is predominantly mediated through the classical genomic pathway involving nuclear progesterone receptors. However, non-genomic pathways have also been described.

Classical (Genomic) Pathway:

-

Ligand Binding: this compound, being lipid-soluble, diffuses across the cell membrane and binds to the progesterone receptor (PR) located in the cytoplasm or nucleus.

-

Receptor Dimerization and Translocation: Ligand binding induces a conformational change in the PR, leading to its dimerization and translocation into the nucleus.

-

DNA Binding and Gene Transcription: The ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Modulation of Gene Expression: This binding event recruits co-activators or co-repressors, ultimately leading to an increase or decrease in the transcription of progesterone-responsive genes.

Non-Genomic Pathway:

Some progestins can also initiate rapid signaling events from the cell membrane, often through interactions with membrane-associated PRs. These pathways can activate intracellular signaling cascades involving kinases such as Src and MAPK, leading to more immediate cellular responses.

Quantitative Data

The progestational activity of this compound has been quantified through receptor binding assays.

| Parameter | Value | Receptor Isoform | Reference |

| IC₅₀ | 16.8 nM | Progesterone Receptor A (PR-A) | [1] |

| IC₅₀ | 12.6 nM | Progesterone Receptor B (PR-B) | [1] |

| Relative Binding Affinity (vs. Progesterone) | ~50% | Progesterone Receptor (general) | [1] |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on established methods for characterizing progestin compounds.

Competitive Progesterone Receptor Binding Assay

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin for receptor binding. The following protocol is adapted from a study that evaluated 17α-hydroxyprogesterone acetate.[2]

Objective: To determine the relative binding affinity (RBA) of this compound for the progesterone receptor.

Materials:

-

Test compound: this compound

-

Radiolabeled ligand: [³H]progesterone

-

Unlabeled competitor: Progesterone (for standard curve)

-

Receptor source: Cytosol from Sf9 cells expressing recombinant human PR-A or PR-B, or cytosol from the uterus of estradiol-primed immature rabbits.[2]

-

Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4)

-

Protease inhibitors

-

Scintillation fluid

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Cytosol Preparation: Prepare cytosol containing the progesterone receptor from the chosen source as previously described.[2]

-

Incubation: In microcentrifuge tubes, incubate the receptor-containing cytosol with a fixed concentration of [³H]progesterone (e.g., 6.8 nM).[2]

-

Competition: To separate sets of tubes, add increasing concentrations of either the unlabeled progesterone (for the standard curve) or the test compound, this compound.

-

Incubation Conditions: Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]progesterone from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of bound radioactivity against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value for both the unlabeled progesterone and the test compound.

-

Calculate the Relative Binding Affinity (RBA) using the following formula: RBA (%) = (IC₅₀ of Progesterone / IC₅₀ of Test Compound) x 100

-

In Vivo Progestational Activity Assay (Clauberg Test)

While a specific, detailed protocol for an in vivo assay of this compound was not found in the reviewed literature, the Clauberg test is a classical and widely accepted method for determining the progestational activity of a compound. The following is a generalized protocol for this assay.

Objective: To assess the ability of this compound to induce endometrial proliferation in an animal model.

Model: Immature female rabbits.

Procedure:

-

Priming: Prime immature female rabbits with daily injections of estradiol for approximately 6 days to induce proliferation of the uterine endometrium.

-

Treatment: Following the estrogen priming phase, administer the test compound, this compound, daily for 5 days. A vehicle control group and a positive control group (treated with progesterone) should be included.

-

Tissue Collection: On the day after the final treatment, humanely euthanize the animals and collect the uteri.

-

Histological Analysis: Fix the uterine tissue in an appropriate fixative (e.g., 10% neutral buffered formalin), embed in paraffin, and section. Stain the sections with hematoxylin and eosin.

-

Evaluation: Examine the endometrial sections microscopically for the degree of glandular proliferation. The response is typically scored on a graded scale (e.g., the McPhail scale from +1 to +4), where a higher score indicates a greater progestational effect.

-

Data Analysis: Compare the scores of the test compound group to the vehicle and positive control groups to determine its relative progestational potency.

Conclusion

This compound is a synthetic progestin that exerts its biological effects through the activation of progesterone receptors. Its binding affinity for both PR-A and PR-B has been quantified, demonstrating a significant interaction with these key mediators of progestational signaling. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and similar compounds. This technical guide serves as a foundational resource for scientists and researchers, consolidating key information to support ongoing and future research in the field of reproductive pharmacology and drug development.

References

The Biological Activity of Synthetic Pregnane Steroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of synthetic pregnane steroids. It delves into their mechanisms of action, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in steroid chemistry, pharmacology, and drug development.

Introduction to Synthetic Pregnane Steroids

Pregnane steroids, a class of C21 steroids, are fundamental signaling molecules in vertebrates.[1] Synthetic pregnane steroids are structurally modified analogs of endogenous pregnanes, designed to optimize therapeutic properties such as potency, selectivity, and pharmacokinetic profiles.[2] These synthetic derivatives have found widespread application in medicine, most notably as progestins in hormonal contraceptives and hormone replacement therapy.[3] Beyond their reproductive effects, synthetic pregnanes exhibit a diverse range of biological activities, including anti-inflammatory, anti-cancer, and neuroactive properties, primarily through their interaction with nuclear receptors and other cellular targets.[4][5]

Mechanisms of Action

The biological effects of synthetic pregnane steroids are primarily mediated through two main pathways: genomic and non-genomic signaling.

Genomic Signaling via Nuclear Receptors

The classical mechanism of action for many synthetic pregnane steroids involves direct binding to and modulation of nuclear receptors, which are ligand-activated transcription factors.[6] This interaction leads to the regulation of target gene expression, a process that is relatively slow, taking hours to days to manifest. Key nuclear receptors targeted by synthetic pregnane steroids include:

-

Progesterone Receptor (PR): Synthetic progestins are designed to interact with PR, mimicking or antagonizing the effects of endogenous progesterone.[7] This interaction is central to their use in contraception and hormone therapy.[3]

-

Androgen Receptor (AR): Some synthetic progestins exhibit cross-reactivity with the AR, leading to either androgenic or anti-androgenic effects.[8][9] The selectivity for PR over AR is a critical factor in the development of newer generation progestins with reduced androgenic side effects.[10]

-

Pregnane X Receptor (PXR): PXR is a key xenobiotic sensor that regulates the expression of drug-metabolizing enzymes and transporters, such as cytochrome P450 3A4 (CYP3A4).[11][12][13] Many synthetic pregnane steroids are potent activators of PXR, which can lead to significant drug-drug interactions.[14][15]

-

Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR): Some synthetic pregnanes can also interact with GR and MR, leading to glucocorticoid or mineralocorticoid activities.[7]

Non-Genomic Signaling Pathways

In addition to genomic signaling, synthetic pregnane steroids can elicit rapid biological responses through non-genomic pathways.[6][16] These effects are initiated at the cell membrane or within the cytoplasm and do not require gene transcription.[2][6][17] Key non-genomic signaling cascades activated by synthetic pregnanes include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[6][17] These rapid signaling events can influence a variety of cellular processes, including cell proliferation, apoptosis, and migration.[6][17]

Quantitative Biological Data

The following tables summarize the quantitative biological activities of various synthetic pregnane steroids, providing a comparative overview of their potencies and selectivities.

Table 1: Receptor Binding Affinities of Synthetic Progestins

| Progestin | Relative Binding Affinity (RBA) to Progesterone Receptor (%) [Progesterone = 100%] | Relative Binding Affinity (RBA) to Androgen Receptor (%) [DHT = 100%] | Reference(s) |

| Norgestimate | Similar to Progesterone | 0.3 - 2.5 | [8][18] |

| 3-keto norgestimate | ~500 | 0.3 - 2.5 | [8][18] |

| Levonorgestrel | ~500 | 11.8 - 22.0 | [8][18] |

| Gestodene | ~900 | 11.8 - 22.0 | [8][18] |

| 3-keto-desogestrel | ~900 | 11.8 - 22.0 | [8][18] |

| Norethisterone | Lower than gestodene and levonorgestrel | Lower than gestodene and levonorgestrel | [18] |

Table 2: In Vitro Cytotoxicity of Synthetic Pregnane Steroids against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Brassinolide | H69 (small-cell lung cancer) | 1.0 | [4] |

| Brassinolide | VPA17 (small-cell lung cancer) | 1.0 | [4] |

| Stigmastadiene phytosterol | HeLa (cervical cancer) | 22.44 | [4] |

| Polyoxygenated steroid 47 | 22Rv1 (prostate cancer) | 64.4 ± 14.9 | [4] |

| Pregnenolone Derivative 1 | SKLU-1 (lung cancer) | 13.1 ± 1.2 | [19] |

| Pregnenolone Derivative 2 | SKLU-1 (lung cancer) | 12.8 ± 0.5 | [19] |

| Aglaiasterol B | MCF-7 (breast cancer) | 228 | [20] |

| 20β-hydroxy-5αH-pregnan-3-one | MCF-7 (breast cancer) | 568.76 | [20] |

| Pachylenone A | MCF-7 (breast cancer) | 768.73 | [20] |

Table 3: PXR Activation by Synthetic Pregnane Steroids

| Compound | Assay System | EC50 (µM) | Reference(s) |

| Rifampicin | HepG2-CYP3A4-hPXR | 3.5 | [15] |

| Ritonavir | hPXR activation assay | 4 | [15] |

| Felodipine | PXR reporter assay | ~1.0 | [21] |

| Amlodipine | PXR reporter assay | ~2.5 | [21] |

| Manidipine | PXR reporter assay | ~6.5 | [21] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of synthetic pregnane steroids.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[22] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthetic pregnane steroids in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][23]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Receptor Binding (Competitive Radioligand Binding Assay)

This assay measures the affinity of a synthetic pregnane steroid for a specific receptor by competing with a radiolabeled ligand.[3][24][25][26]

Protocol:

-

Receptor Preparation: Prepare a source of the target receptor, such as a tissue homogenate (e.g., rat uterine cytosol for PR) or cell membranes from cells overexpressing the receptor.[25][27] Determine the protein concentration of the preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Receptor preparation (e.g., 50-100 µg of protein).[27]

-

A fixed concentration of the radiolabeled ligand (e.g., ³H-progesterone for PR).

-

Varying concentrations of the unlabeled synthetic pregnane steroid (competitor).

-

For determining non-specific binding, add a high concentration of an unlabeled ligand known to bind to the receptor.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[25]

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[25] Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.[25]

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

PXR Transactivation (Reporter Gene Assay)

This cell-based assay measures the ability of a synthetic pregnane steroid to activate PXR and induce the transcription of a reporter gene.[28][29][30][31][32]

Protocol:

-

Cell Culture: Use a stable cell line that expresses human PXR and contains a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[32]

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach and grow.

-

Compound Treatment: Treat the cells with various concentrations of the synthetic pregnane steroid. Include a known PXR agonist (e.g., rifampicin) as a positive control and a vehicle control.[32]

-

Incubation: Incubate the cells for 24 to 48 hours to allow for PXR activation and reporter gene expression.

-

Cell Lysis: Lyse the cells to release the reporter protein (e.g., luciferase).

-

Reporter Gene Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.[29]

-

Data Analysis: Normalize the reporter gene activity to a measure of cell viability (e.g., from a parallel MTT assay or a co-expressed control reporter). Calculate the fold induction of reporter activity relative to the vehicle control. Plot the fold induction against the log of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).[32]

5α-Reductase Inhibition Assay

This assay determines the ability of a synthetic pregnane steroid to inhibit the 5α-reductase enzyme, which converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[19][33][34][35]

Protocol:

-

Enzyme Preparation: Prepare a source of 5α-reductase, such as rat liver or prostate microsomes.[35]

-

Assay Mixture: In a reaction tube, combine the enzyme preparation, a buffer at the optimal pH for the enzyme (e.g., pH 6.5), and the synthetic pregnane steroid at various concentrations.[33]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes).[33]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone (often radiolabeled, e.g., [³H]testosterone), and the cofactor, NADPH.[34]

-

Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).[33][34]

-

Reaction Termination: Stop the reaction, for example, by adding acid.[33]

-

Product Quantification: Separate the product (DHT) from the substrate (testosterone) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of DHT formed, for instance, by measuring its radioactivity.[19] Alternatively, a spectrophotometric method can be used to measure the remaining testosterone.[33]

-

Data Analysis: Calculate the percentage of inhibition of 5α-reductase activity at each concentration of the synthetic steroid. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.[34]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of synthetic pregnane steroids.

Signaling Pathways

Caption: PXR Genomic Signaling Pathway.

Caption: Non-Genomic Signaling Cascade.

Experimental Workflows

Caption: MTT Assay Experimental Workflow.

Caption: Radioligand Binding Assay Workflow.

In Vivo Models

Preclinical evaluation of synthetic pregnane steroids often involves in vivo animal models to assess their efficacy and safety.

-

Anxiety Models: The anxiolytic effects of synthetic pregnane steroids can be evaluated in rodent models such as the open field test and the elevated plus maze.[36][37] In these models, an increase in exploratory behavior in the open arms of the maze or the center of the open field is indicative of an anxiolytic effect.

-

Progestational and Androgenic Activity: The progestational activity of synthetic progestins is often assessed by their ability to stimulate the endometrium in rabbits.[8] Androgenic activity can be determined by measuring the stimulation of prostate growth in rats.[8]

-

Neuroprotection: The neuroprotective effects of synthetic pregnane steroids can be studied in models of excitotoxic neuronal damage in rats, where the steroid is administered prior to the induction of neuronal injury.[37] Behavioral outcomes, such as performance in a maze, can be used to assess cognitive function and the extent of neuroprotection.[37]

Conclusion

Synthetic pregnane steroids represent a diverse and pharmacologically important class of molecules. Their biological activities are multifaceted, ranging from the well-established modulation of nuclear receptors in reproductive endocrinology to the intricate regulation of xenobiotic metabolism and rapid non-genomic signaling. A thorough understanding of their structure-activity relationships, quantitative biological effects, and the experimental methodologies used for their characterization is crucial for the continued development of novel and improved therapeutic agents. This technical guide provides a foundational resource for researchers and professionals in this dynamic field, facilitating further exploration and innovation in the realm of synthetic pregnane steroid biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uwec.edu [chem.uwec.edu]

- 4. Anticancer Activities of Natural and Synthetic Steroids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the pregnane X receptor using microbial metabolite mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lines ic50 values: Topics by Science.gov [science.gov]

- 8. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of progestin and androgen receptor binding using the CoMFA technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. clyte.tech [clyte.tech]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Clinically Used Drugs That Activate Pregnane X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. researchgate.net [researchgate.net]

- 21. Identification of Novel Pregnane X Receptor (PXR) Agonists by In Silico and Biological Activity Analyses and Reversal of Cigarette Smoke-Induced PXR Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. atcc.org [atcc.org]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. uwyo.edu [uwyo.edu]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]

- 29. indigobiosciences.com [indigobiosciences.com]

- 30. indigobiosciences.com [indigobiosciences.com]

- 31. reactionbiology.com [reactionbiology.com]

- 32. A PXR reporter gene assay in a stable cell culture system: CYP3A4 and CYP2B6 induction by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 34. mdpi.com [mdpi.com]

- 35. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Synthetic Epoxy-Pregnan Steroids: Effects on Anxiety Behavior in Rats | Semantic Scholar [semanticscholar.org]

- 37. Synthetic structural modifications of neurosteroid pregnanolone sulfate: Assessment of neuroprotective effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Progestin Frontier: A Technical Guide to the Structure-Activity Relationship of 17-Acetoxyprogesterone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone, a key steroid hormone, plays a pivotal role in the female reproductive system. Its synthetic analogs, known as progestins, have been instrumental in the development of hormonal contraceptives and hormone replacement therapies. Among these, derivatives of 17-acetoxyprogesterone form a significant class of orally active progestins. The addition of the 17α-acetoxy group to the progesterone backbone marked a significant advancement, enhancing both the potency and oral bioavailability of these compounds. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 17-acetoxyprogesterone derivatives, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative effects of structural modifications on biological activity, detail the experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Core Structure and Key Derivatives

The foundational structure for this class of compounds is 17α-acetoxyprogesterone. Modifications to this core structure, particularly at the C6 and C16 positions, as well as the introduction of unsaturation in the B-ring, have led to the development of several clinically important progestins. These include:

-

Medroxyprogesterone Acetate (MPA): Characterized by a 6α-methyl group.

-

Megestrol Acetate (MGA): Features a 6-methyl group and a double bond at C6.

-

Chlormadinone Acetate (CMA): Contains a chloro substituent at the C6 position and a double bond at C6.

-

Cyproterone Acetate (CPA): A derivative of chlormadinone acetate with a 1α,2α-methylene bridge.

Structure-Activity Relationship (SAR)

The biological activity of 17-acetoxyprogesterone derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. These structural modifications influence the binding affinity for the progesterone receptor (PR) and other steroid receptors, as well as the pharmacokinetic properties of the molecules.

Substitutions at the C6 Position

Modifications at the C6 position of the steroid nucleus have a profound impact on progestational activity.

-

6α-Methyl Group: The introduction of a 6α-methyl group, as seen in medroxyprogesterone acetate, generally enhances progestational activity. This is attributed to both steric and electronic effects that improve receptor binding and increase metabolic stability.

-

6-Methyl Group and C6-C7 Unsaturation: The combination of a 6-methyl group and a double bond between C6 and C7, characteristic of megestrol acetate and chlormadinone acetate, further potentiates progestational activity. This modification introduces planarity to the B-ring, which can favorably influence receptor interaction.

-

6-Chloro Group: The presence of a chloro group at the C6 position, as in chlormadinone acetate, significantly increases progestational potency.

Modifications at Other Positions

-

17α-Acetoxy Group: This group is crucial for the high oral activity of this class of progestins. It protects the 17α-hydroxyl group from metabolic oxidation, thereby increasing the compound's half-life.

-

1α,2α-Methylene Bridge: The cyclopropane ring fused to the A-ring in cyproterone acetate contributes to its potent anti-androgenic activity, in addition to its progestational effects.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of various 17-acetoxyprogesterone derivatives.

Table 1: Relative Binding Affinity (RBA) for Progesterone and Glucocorticoid Receptors [1]

| Compound | rhPR-B RBA (%) | rhPR-A RBA (%) | Rabbit PR RBA (%) | Rabbit GR RBA (%) |

| Progesterone | 100 | 100 | 100 | 1.1 |

| 17α-Hydroxyprogesterone (17-OHP) | 1 | 1 | 1 | 0.1 |

| 17α-Hydroxyprogesterone caproate (17-OHPC) | 26 | 30 | 28 | 4 |

| 17α-Hydroxyprogesterone acetate (17-OHPA) | 120 | 130 | 150 | 0.3 |

RBA was calculated as (IC50 of standard / IC50 of competitor) x 100. Progesterone was the standard for PR and dexamethasone for GR.

Table 2: Relative Oral Progestational Activity of Substituted 17α-Acetoxyprogesterones

| Compound | Relative Oral Progestational Activity |

| 17α-Acetoxyprogesterone | 1 |

| Medroxyprogesterone acetate | 125 |

| Megestrol acetate | 100 |

| Chlormadinone acetate | 400 |

Activity is relative to 17α-acetoxyprogesterone.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 17-acetoxyprogesterone derivatives and the biological assays used to evaluate their progestational activity.

Synthesis of Key Derivatives

1. Synthesis of Chlormadinone Acetate [2]

-

Step 1: Acetylation of 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione.

-

In a three-necked round-bottom flask, 100 g of 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione is suspended in 1000 mL of glacial acetic acid.

-

Under stirring, 50 g of acetic anhydride and 2 g of p-toluenesulfonic acid are added.

-

The mixture is slowly heated to 40-45°C and maintained at this temperature for 8-12 hours with continuous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Neutralization and Concentration.

-

After the reaction is complete, the mixture is cooled, and 10 mL of 30% sodium hydroxide solution is added to neutralize the p-toluenesulfonic acid.

-

The mixture is then concentrated under reduced pressure to recover 85-90% of the glacial acetic acid.

-

-

Step 3: Crystallization and Purification.

-

To the concentrated mixture, 600 mL of tap water is added, and the solution is cooled to 10-15°C.

-

The mixture is stirred for 2-3 hours to induce crystallization.

-

The crude product is collected by filtration and washed with deionized water until the washings are neutral.

-

The crude chlormadinone acetate is dried in a vacuum oven at a temperature below 70°C.

-

The crude product is then dissolved in ethanol and decolorized with activated charcoal. Recrystallization from ethanol yields pure chlormadinone acetate.

-

Biological Assays

1. Progesterone Receptor Competitive Binding Assay [3]

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.

-

Materials:

-

Test compound (e.g., 17-acetoxyprogesterone derivative)

-

Radiolabeled ligand (e.g., [³H]-Promegestone)

-

Progesterone Receptor source (e.g., calf uterus cytosol or breast cancer cell lysates)

-

Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Dextran-coated charcoal

-

Scintillation fluid and counter

-

-

Protocol:

-

Preparation of Receptor Cytosol: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed to obtain a cytosolic fraction containing the progesterone receptors.

-

Competitive Binding Incubation: In a series of tubes, incubate a fixed concentration of [³H]-Promegestone with increasing concentrations of the unlabeled test compound and the receptor preparation. Include a control with no unlabeled competitor for total binding and a control with a large excess of unlabeled competitor for non-specific binding.

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound [³H]-Promegestone. Centrifuge to pellet the charcoal.

-

Quantification: Transfer the supernatant containing the bound [³H]-Promegestone to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the unlabeled test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

2. Dual-Luciferase Reporter Gene Assay [4][5][6][7][8]

This assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.

-

Materials:

-

Mammalian cell line stably expressing the human progesterone receptor and a progesterone-responsive reporter construct (e.g., containing a luciferase gene downstream of a progesterone response element).

-

A control vector expressing a second reporter (e.g., Renilla luciferase) for normalization.

-

Cell culture medium and supplements.

-

Test compound.

-

Dual-luciferase assay reagents.

-

Luminometer.

-

-

Protocol:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. If not using a stable cell line, co-transfect the cells with the progesterone receptor expression vector, the progesterone-responsive reporter vector, and the normalization control vector.

-

Compound Treatment: Plate the cells in a multi-well plate and treat with various concentrations of the test compound or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay:

-

Add the firefly luciferase substrate to a portion of the cell lysate and measure the luminescence.

-

Add the Renilla luciferase substrate (which also quenches the firefly luciferase activity) and measure the luminescence.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC₅₀ value.

-

3. In Vivo Progestational Activity Assay (Rabbit Endometrial Proliferation Assay)

This assay is a modification of the classical Clauberg test and evaluates the ability of a compound to induce endometrial proliferation in immature female rabbits.

-

Animals: Immature female rabbits.

-

Protocol:

-

Priming: Prime the rabbits with a daily subcutaneous injection of estradiol benzoate for 6 days to induce endometrial proliferation.

-

Treatment: Following the priming period, administer the test compound orally or subcutaneously for 5 consecutive days. A control group should receive the vehicle only.

-

Tissue Collection: On the day after the last treatment, euthanize the animals and collect the uteri.

-

Histological Evaluation: Fix the uterine tissue in formalin, embed in paraffin, and prepare histological sections. Stain the sections with hematoxylin and eosin.

-

Scoring: Evaluate the degree of endometrial proliferation and glandular development under a microscope using a standardized scoring system (e.g., the McPhail scale).

-

Data Analysis: Compare the scores of the treated groups to the control group to determine the progestational activity of the test compound.

-

Signaling Pathways of 17-Acetoxyprogesterone Derivatives

17-Acetoxyprogesterone derivatives exert their effects primarily by binding to and activating the progesterone receptor (PR). The PR, a member of the nuclear receptor superfamily, exists as two main isoforms, PR-A and PR-B, which can mediate different biological responses. The activation of PR initiates both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the regulation of gene expression.

Non-Genomic Signaling Pathway

In addition to the genomic pathway, progestins can elicit rapid cellular responses through non-genomic signaling cascades initiated at the cell membrane.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of the progestational activity of novel 17-acetoxyprogesterone derivatives.

Conclusion

The 17-acetoxyprogesterone scaffold has proven to be a versatile platform for the development of potent and orally active progestins. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at key positions on the steroid nucleus in modulating biological activity. A thorough understanding of these SAR principles, coupled with the robust experimental protocols outlined, is essential for the rational design and development of novel progestins with improved therapeutic profiles. The continued exploration of the intricate signaling pathways activated by these compounds will undoubtedly open new avenues for therapeutic intervention in a range of hormonal disorders.

References

- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlormadinone acetate synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]

- 8. youtube.com [youtube.com]

Discovery and history of 3,20-Dioxopregn-4-en-17-beta-yl acetate

An In-depth Technical Guide to 17α-Hydroxyprogesterone Acetate

Disclaimer: Information regarding the specific stereoisomer "3,20-Dioxopregn-4-en-17-beta-yl acetate" (CAS 17308-02-0) is limited primarily to chemical supplier listings.[1][2][3][4] There is a notable absence of in-depth scientific literature detailing its specific discovery, history, biological signaling pathways, and associated experimental protocols. This guide will, therefore, focus on the closely related, extensively studied, and clinically significant compound, 17α-hydroxyprogesterone acetate (OHPA), also known as acetoxyprogesterone.

Introduction

17α-Hydroxyprogesterone acetate (OHPA), chemically known as 17α-acetoxypregn-4-ene-3,20-dione, is a synthetic, orally active progestin.[5] It is a derivative of the endogenous steroid hormone progesterone and is the acetate ester of 17α-hydroxyprogesterone (17α-OHP).[5][6] OHPA serves as a foundational molecule for several other clinically important progestins, including medroxyprogesterone acetate, megestrol acetate, and cyproterone acetate.[5] This document provides a comprehensive overview of its history, mechanism of action, and the experimental methodologies used in its evaluation.

Discovery and History

OHPA was first discovered in 1953 and was introduced for medical use by 1956.[5] Its development was part of a broader wave of research in the mid-20th century focused on synthesizing modified steroid hormones with improved oral bioavailability and specific therapeutic effects. It has been used in various clinical applications, including the treatment of gynecological disorders such as secondary amenorrhea, functional uterine bleeding, and dysmenorrhea.[5] OHPA was also reportedly used in some early formulations of sequential combined oral contraceptives.[5]

Mechanism of Action: Progesterone Receptor Signaling

As a progestin, the primary mechanism of action for OHPA is agonism of the progesterone receptor (PR).[5] The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different regulatory functions. The binding of OHPA to these receptors initiates a signaling cascade that modulates gene expression in target tissues.

The canonical signaling pathway is as follows:

-

Ligand Binding: OHPA, being lipophilic, diffuses across the cell membrane and binds to the progesterone receptor located in the cytoplasm or nucleus.

-

Receptor Dimerization: Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.

-

Nuclear Translocation & DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Gene Transcription: The complex recruits co-activators or co-pressors, leading to the modulation (activation or repression) of gene transcription, which results in the physiological effects of the progestin.

Caption: Canonical signaling pathway of 17α-Hydroxyprogesterone Acetate via the Progesterone Receptor.

Quantitative Data

OHPA is considered a progestin of relatively low potency compared to its derivatives.[5] Its biological activity has been quantified in various studies, particularly concerning its binding affinity for the progesterone receptor.

| Parameter | Species / System | Value | Reference Compound | Reference Value |

| Receptor Binding Affinity (RBA) for PR | Human | ~50% of Progesterone | Progesterone | 100% |

| Progestational Potency (Clauberg test) | Rabbit | 100-fold less potent | Medroxyprogesterone Acetate | 100 |

| Progestational Potency (Clauberg test) | Rabbit | 400-fold less potent | Chlormadinone Acetate | 400 |

| Progestational Potency (Clauberg test) | Rabbit | 1,200-fold less potent | Cyproterone Acetate | 1200 |

Table 1: Comparative quantitative data on the biological activity of 17α-Hydroxyprogesterone Acetate. Data synthesized from animal assay reports.[5]

Key Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Progesterone Receptor Affinity

This protocol outlines a standard method for determining the relative binding affinity of a test compound (e.g., OHPA) for the progesterone receptor.

Objective: To quantify the ability of OHPA to displace a radiolabeled progestin from the human progesterone receptor (hPR).

Materials:

-

Human progesterone receptor (recombinant or from cell lysates, e.g., T47D cells).

-

Radioligand: [³H]-Promegestone (R5020).

-

Test Compound: 17α-Hydroxyprogesterone Acetate (OHPA).

-

Reference Compound: Unlabeled Progesterone.

-

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Multi-well plates.

Methodology:

-

Preparation: Prepare serial dilutions of OHPA and unlabeled progesterone (for standard curve) in the assay buffer.

-

Incubation: In multi-well plates, incubate a fixed concentration of hPR with a fixed concentration of [³H]-R5020 in the presence of varying concentrations of either OHPA or unlabeled progesterone. Include wells for total binding (hPR + radioligand only) and non-specific binding (hPR + radioligand + large excess of unlabeled progesterone).

-

Equilibration: Allow the reaction to incubate to equilibrium (e.g., 18 hours at 4°C).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.

-

Washing: Wash filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated relative to the reference compound (Progesterone).

Caption: Experimental workflow for determining progesterone receptor binding affinity.

Conclusion

17α-Hydroxyprogesterone acetate is a historically significant synthetic progestin that has played a role in gynecological therapy and served as a precursor for more potent derivatives. Its function is mediated primarily through the progesterone receptor, modulating gene expression in target tissues. While its potency is lower than many of its successors, the principles of its action and the methodologies used for its characterization remain fundamental to steroid hormone research and drug development.

References

- 1. watson-int.com [watson-int.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound Supplier & Manufacturer China | Chemical Properties, Uses, Safety Data, Price - High Purity Steroid Intermediate Exporter [nj-finechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Hydroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 6. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3,20-Dioxopregn-4-en-17-beta-yl acetate (CAS Number 17308-02-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 3,20-Dioxopregn-4-en-17-beta-yl acetate. It is important to note that peer-reviewed data specifically for this beta-isomer is limited. Therefore, this guide also includes information on the closely related alpha-isomer and the parent compound, progesterone, to provide a foundational understanding of its expected properties and biological activities. All data derived from related compounds are clearly indicated.

Introduction

This compound, also known as 17-beta-acetoxyprogesterone, is a steroid derivative belonging to the pregnane class. Its chemical structure is closely related to that of progesterone, a key endogenous steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. The addition of an acetate group at the 17-beta position modifies its physicochemical properties and may influence its biological activity. This guide summarizes the available chemical, physical, and potential biological data for this compound, providing a resource for researchers in steroid chemistry and pharmacology.

Physicochemical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table includes data from supplier specifications and calculated values, alongside experimentally determined values for the related and well-characterized compound, 17-alpha-acetoxyprogesterone, for comparison.

| Property | This compound (CAS: 17308-02-0) | 17-alpha-Acetoxyprogesterone (CAS: 302-23-8) |

| Molecular Formula | C23H32O4[1] | C23H32O4 |

| Molecular Weight | 372.5 g/mol [1] | 372.51 g/mol |

| Melting Point | ~195 - 198 °C (supplier data) | 244 - 248 °C |

| LogP | 3.55 (calculated) | Not Available |

| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane (supplier data) | Soluble in Chloroform |

| Appearance | Solid (supplier data) | White to off-white crystalline powder |

| EINECS Number | 241-337-5[1] | 206-119-6 |

Synthesis and Characterization

Synthesis

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of the target compound.

Characterization

Characterization of the final product would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the precise structure, including the stereochemistry at the 17-position.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl groups (C=O) of the ketone and ester functionalities, as well as the C-O stretching of the acetate group.

-

Mass Spectrometry (MS): MS would confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the compound. A mobile phase containing acetonitrile, water, and a small amount of acid (e.g., phosphoric or formic acid) is suitable for the separation of this and related steroids[2].

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available in the current body of scientific literature. However, based on its structural similarity to progesterone and other progestins, it is anticipated to interact with progesterone receptors and potentially modulate downstream signaling pathways.

Progesterone Receptor Binding